![molecular formula C8H9BrN4O B13938686 5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- is a heterocyclic compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromine, methoxy, and methyl groups. Its distinct chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents. One common method includes the use of aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase B (Akt), it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and have shown similar biological activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit inhibitory activity against NF-κB inducing kinase (NIK) and have potential therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, methoxy, and methyl groups enhances its reactivity and potential as a therapeutic agent compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H9BrN4O |
|---|---|
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9BrN4O/c1-13-3-4(9)5-6(10)11-8(14-2)12-7(5)13/h3H,1-2H3,(H2,10,11,12) |
Clave InChI |
GRELFAQPDNRMGO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(N=C(N=C21)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



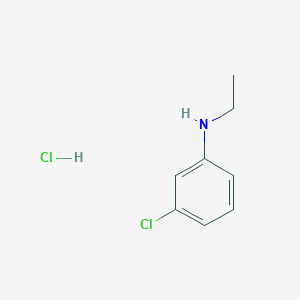
![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
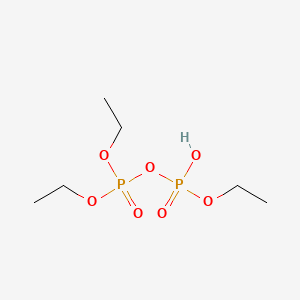
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
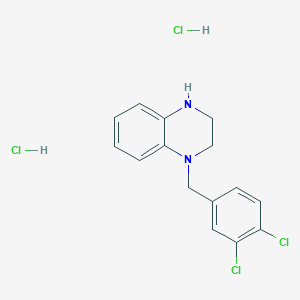

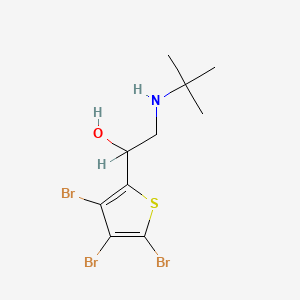
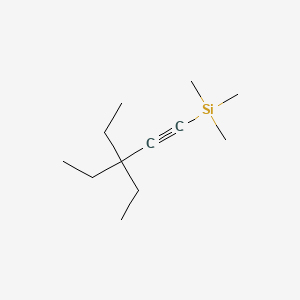
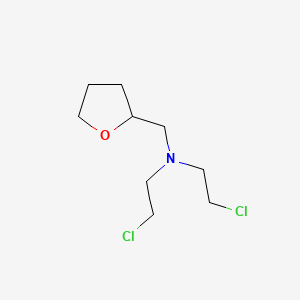
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)

